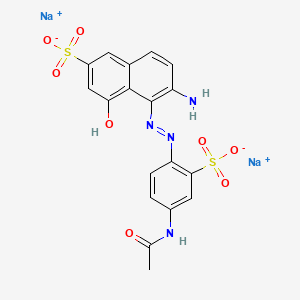
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate
説明
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, also known as Acid Red 37, is a synthetic organic compound commonly used as a dye. It belongs to the azo dye family and is characterized by its vivid red color. This compound is widely utilized in various industries, including textiles, leather, and paper.
作用機序
Target of Action
LISSAMINE FAST RED B primarily targets cellular components for staining purposes. It is widely used as a histological dye, particularly for staining fibrin in tissue samples . The compound binds to specific cellular structures, allowing for enhanced visualization under a microscope.
Mode of Action
The dye interacts with cellular proteins and nucleic acids through ionic and hydrogen bonding. The sulfonate groups in its structure facilitate binding to positively charged sites on proteins and other macromolecules. This interaction results in the dye adhering to specific cellular components, providing contrast and highlighting particular features .
Biochemical Pathways
As a staining agent, LISSAMINE FAST RED B does not significantly alter biochemical pathways. Its primary role is to provide visual contrast in histological samples. Its binding to cellular components can help in identifying and studying various biochemical processes by making specific structures more visible under a microscope .
Pharmacokinetics
In histological applications, the dye is applied directly to tissue samples, where it binds to target structures without systemic absorption .
Result of Action
The molecular and cellular effects of LISSAMINE FAST RED B are primarily visual. By binding to specific cellular components, the dye enhances the contrast of these structures, making them easier to observe and study under a microscope. This is particularly useful in identifying and analyzing tissue morphology and pathology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of LISSAMINE FAST RED B. The dye is most effective in a controlled laboratory setting where these factors can be carefully managed. For instance, the pH of the staining solution can affect the binding affinity of the dye to its target structures .
LISSAMINE FAST RED B is a valuable tool in histology and microscopy, providing essential contrast for the detailed study of tissue samples. Its ability to bind selectively to cellular components makes it indispensable for visualizing and analyzing biological structures.
生化学分析
Biochemical Properties
It is known that the compound is used as a dye in biochemical research, particularly in histological staining . The dye is used to highlight particular features of interest in cells and tissues, such as nuclei and cytoplasm
Cellular Effects
The cellular effects of LISSAMINE FAST RED B are primarily observed in its role as a histological dye. It is used to stain tissues that are difficult to see, enhancing the visibility of certain cellular structures
Molecular Mechanism
As a dye, it likely exerts its effects by binding to certain cellular structures, thereby enhancing their visibility
Temporal Effects in Laboratory Settings
It is known that the dye is used in various staining procedures, which suggests that it may have some degree of stability
Dosage Effects in Animal Models
As a dye used in histological staining, it is likely used in relatively small quantities
Metabolic Pathways
As a dye, it is likely not involved in typical metabolic pathways involving enzymes or cofactors
Transport and Distribution
As a dye, it is likely distributed throughout the cells and tissues it is applied to
Subcellular Localization
As a dye, it is likely localized to the cells and tissues it is applied to
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate involves a diazotization reaction followed by azo coupling. The process typically starts with the nitration of naphthalene to produce 1-naphthol, which is then acetylated to form 4-acetylamino-1-naphthol. This intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol-6-sulfonic acid to produce the final azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure the formation of the desired product. The resulting dye is then purified through filtration and crystallization processes to obtain the final product in its disodium salt form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azo bond into a hydrazo bond, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are commonly used.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: These include compounds with hydrazo bonds.
Substituted Derivatives: These include compounds with different substituents on the naphthalene ring.
科学的研究の応用
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is widely used in scientific research due to its unique properties. It is employed as a pH indicator, a staining agent in histology, and a reagent in various chemical analyses. In biology, it is used for cell staining and visualization of cellular components. In medicine, it is utilized in diagnostic tests and as a component in certain pharmaceutical formulations. In industry, it serves as a colorant in textiles, leather, and paper products.
類似化合物との比較
Acid Red 1
Acid Red 18
Acid Red 88
特性
IUPAC Name |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIKUGDXINHLL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064258 | |
| Record name | Acid Red 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6360-07-2, 302912-22-7 | |
| Record name | Acid Red 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006360072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-sulfophenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Red 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acid red 37 (c.i. 17045) (diammonium salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 37 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P662T5N3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















